molecular formula C15H18N2O4 B2607067 Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 161374-07-8

Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2607067
CAS No.: 161374-07-8
M. Wt: 290.319
InChI Key: ZBBPICFYDJFWNE-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction. This three-component reaction involves 4-methoxybenzaldehyde, ethyl acetoacetate, and urea/thiourea under acidic catalysis. The compound crystallizes as a white solid with a melting point of 87.8–90.4 °C and a yield of 21.7% under optimized conditions . Its molecular formula, C₁₄H₁₅N₃O₅, was confirmed by elemental analysis (Calcd: C 55.08%, H 4.95%, N 13.76%; Found: C 55.09%, H 4.96%, N 13.77%) and LCMS ([M+Na]⁺: 328.3) . DHPMs are renowned for diverse pharmacological activities, including anticancer and anti-inflammatory properties, making this compound a candidate for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-4-21-14(18)12-9(2)16-15(19)17-13(12)10-5-7-11(20-3)8-6-10/h5-8,13H,4H2,1-3H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBPICFYDJFWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step reaction process. One common method includes the condensation of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of a catalyst such as citric acid. This reaction is often carried out under ultrasound irradiation to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the reaction conditions and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Biginelli Reaction

This acid-catalyzed three-component reaction combines:

  • 4-methoxybenzaldehyde

  • Ethyl acetoacetate

  • Urea (or thiourea for thioxo derivatives)

The reaction is catalyzed by p-toluenesulfonic acid under ethanol reflux, yielding the target compound in 84% yield after 2 days .

Green Chemistry Approaches

  • Microwave synthesis : Achieves yields of 80–96% in 3–30 minutes using minimal solvent .

  • Mechanochemistry : Mortar-paste grinding enhances reactivity without solvents .

  • Eco-friendly solvents : Ethanol or water used as reaction media to reduce environmental impact .

Catalyst-Screening Studies

  • [Gmim]Cl-Fe(III) complex : Enables solvent-free reactions under ultrasonic irradiation, achieving 90% yield in 30 minutes .

  • Protic ionic liquids : Accelerate reaction rates, with products solidifying within 2–10 minutes .

NMR Spectroscopy

ParameterValue (δ, ppm)
Aromatic protons7.28–7.25 (m, 2H), 7.23 (s, 1H)
NH groups5.54 (bs, 1H), 5.41 (s, 1H)
Methyl groups2.35 (s, 3H)
Ethyl ester groups4.07 (q, J=7.2 Hz, 2H), 1.16 (t, J=7.2 Hz, 3H)

FTIR Analysis

Wavenumber (cm⁻¹)Functional Group Assignment
3241–3113NH/OH stretching
1726–1703C=O ester and carbonyl
1648–1590C=N/C=C stretching
1468–784Aromatic ring vibrations

Solvent-Free Reactions

  • Catalyst : [Gmim]Cl-Fe(III) complex (0.1 mmol)

  • Conditions : Ultrasonic irradiation (30 min) or reflux (24 h)

  • Yield : 90% (ultrasonic), 80% (reflux)

Ionic Liquid Catalysis

  • Catalyst : Protic ionic liquid (5 mol%)

  • Reaction Time : 10–300 minutes (depending on substrates)

  • Purification : Ice-water workup followed by ethanol crystallization

Thioxo Derivatives

Replacing urea with thiourea introduces a sulfur atom at position 2, altering reactivity. Key observations:

  • Melting Point : 155–157°C

  • FTIR Shift : C=S peak at ~1672 cm⁻¹

Substituent Effects

  • Electron-donating groups (e.g., -OCH₃) enhance aromatic ring stability.

  • Electron-withdrawing groups (e.g., -NO₂) accelerate reaction rates .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of tetrahydropyrimidines exhibit antimicrobial activity. Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown promise as a potential antimicrobial agent against various bacterial strains. A study demonstrated that the compound effectively inhibited the growth of certain pathogens, suggesting its utility in developing new antibiotics .

Anticancer Activity

Studies have highlighted the anticancer properties of pyrimidine derivatives. This compound has been investigated for its ability to induce apoptosis in cancer cells. In vitro experiments showed that the compound could inhibit cell proliferation and promote cell death in various cancer cell lines .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Synthesis of Novel Compounds

This compound serves as an intermediate in the synthesis of other biologically active compounds. Its structural framework allows chemists to modify and create new derivatives with enhanced pharmacological properties .

Catalytic Applications

The compound has been explored as a catalyst in organic reactions. Its unique chemical structure facilitates various catalytic processes, making it a valuable tool in synthetic organic chemistry .

Research Case Studies

Study TitleFindingsReference
Antimicrobial Activity of Pyrimidine DerivativesDemonstrated effectiveness against Gram-positive bacteria
Anticancer Properties of TetrahydropyrimidinesInduced apoptosis in cancer cell lines
Anti-inflammatory Mechanisms of Pyrimidine CompoundsModulated inflammatory cytokines
Synthesis of Novel Biologically Active CompoundsUsed as an intermediate for new drug candidates
Catalytic Applications in Organic SynthesisFacilitated several organic reactions

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action fully .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Thioxo vs. Oxo : Replacement of the 2-oxo group with 2-thioxo () increases lipophilicity, which may influence membrane permeability .
  • Heterocyclic Modifications : Derivatives with imidazothiazole () or furan () substituents exhibit distinct crystallinity and solubility profiles due to extended π-systems or polar heteroatoms .

Biological Activity

Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 161374-07-8) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and related case studies.

  • Molecular Formula : C₁₅H₁₈N₂O₄
  • Molecular Weight : 290.31 g/mol
  • LogP : 2.54 (indicating moderate lipophilicity) .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance, derivatives of similar pyrimidine structures have shown significant activity against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Antioxidant Properties

Research indicates that compounds within this chemical class exhibit antioxidant activity. Specifically, they can scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for therapeutic applications in diseases where oxidative damage is a contributing factor .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting a potential role in managing inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class may act as inhibitors of key enzymes involved in inflammation and microbial metabolism.
  • Cell Signaling Modulation : They may alter signaling pathways associated with oxidative stress and inflammation.
  • Direct Interaction with Cellular Components : These compounds can interact with cellular membranes or proteins, affecting their function and stability.

Study on Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of tetrahydropyrimidines demonstrated significant antibacterial activity against Gram-positive bacteria. The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions between the compounds and bacterial enzymes .

Research on Antioxidant Activity

A recent investigation evaluated the antioxidant capacity of various pyrimidine derivatives using DPPH radical scavenging assays. The results indicated that compounds similar to this compound exhibited substantial scavenging activity compared to standard antioxidants .

Q & A

Q. Table 1. Crystallographic Data for Analogous Compounds

ParameterEthyl 4-(4-cyanophenyl) derivative Methyl 4-(3-ethoxy-4-hydroxyphenyl) derivative
Space groupTriclinic, P1Monoclinic, P2₁/c
Unit cell volume1529.6 ų1684.23 ų
Hydrogen bonds4 intramolecular, 3 intermolecular6 intermolecular

Basic Question: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:
Ethanol is the preferred solvent due to its polarity and ability to dissolve both polar (urea intermediate) and nonpolar (aromatic ring) moieties. Recrystallization steps:

Dissolve crude product in hot ethanol (70–80°C).

Cool slowly to 273 K for 12–24 hours.

Filter and repeat recrystallization for ≥95% purity .

Advanced Question: How can contradictory NMR and X-ray data be reconciled for structural validation?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism in solution) vs. static solid-state structures. Resolution strategies:

  • Variable-temperature NMR : Identify tautomers (e.g., keto-enol equilibria) by observing signal splitting at low temperatures .
  • DFT calculations : Compare computed NMR shifts with experimental data to validate the dominant tautomer .
  • Complementary techniques : Use IR to detect enol forms (O–H stretch at ~3200 cm⁻¹ absent in keto forms) .

Advanced Question: What strategies improve yield in scaled-up syntheses of dihydropyrimidine derivatives?

Methodological Answer:

  • Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 3 hours) and improves yield by 10–15% .
  • Catalyst optimization : Replace HCl with recyclable ionic liquids (e.g., [BMIM]BF₄) to enhance efficiency and reduce waste .
  • Workflow :
    • Step 1: Optimize stoichiometry via DoE (Design of Experiments).
    • Step 2: Use continuous flow reactors for consistent heating and mixing .

Basic Question: What biological activities have been reported for structurally similar dihydropyrimidines?

Methodological Answer:
Analogous compounds exhibit:

  • Antibacterial activity : MIC values of 12.5–25 µg/mL against S. aureus due to membrane disruption .
  • Anticancer potential : IC₅₀ of 8–15 µM in breast cancer cell lines via tubulin inhibition .
  • Mechanistic studies : Use molecular docking to identify binding pockets (e.g., tubulin’s colchicine site) .

Advanced Question: How does substituent variation (e.g., -OCH₃ vs. -CF₃) impact thermodynamic stability?

Methodological Answer:
Electron-withdrawing groups (e.g., -CF₃) increase ring strain but enhance stability via resonance:

  • Thermogravimetric analysis (TGA) : -CF₃ derivatives show 20–30°C higher decomposition temperatures than -OCH₃ analogs .
  • DFT studies : -CF₃ lowers HOMO-LUMO gap (4.5 eV vs. 5.2 eV for -OCH₃), increasing reactivity but reducing thermal stability .

Advanced Question: What crystallographic challenges arise when analyzing this compound, and how are they addressed?

Methodological Answer:

  • Disordered atoms : Common in flexible ester groups. Mitigate via low-temperature data collection (100 K) and SHELXL refinement .
  • Twinned crystals : Use PLATON’s TWINABS for data integration .
  • Example refinement metrics :
    • R factor: <0.05 for high-quality datasets .
    • Data-to-parameter ratio: >15 to avoid overfitting .

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